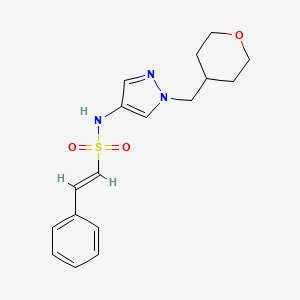

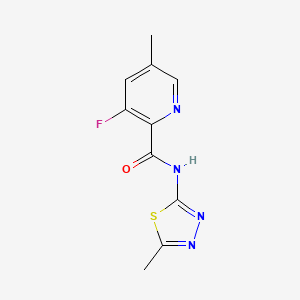

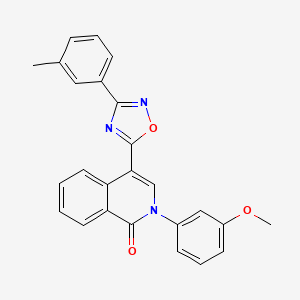

2-chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound with potential applications in scientific research. It is a pyridazinone derivative that has been synthesized through a multi-step process involving several chemical reactions. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

Novel pyridine and fused pyridine derivatives have been synthesized for potential biological applications. For instance, a series of compounds have been prepared, starting from specific pyridine-carbonitrile derivatives, which were then treated with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, they exhibited antimicrobial and antioxidant activity, indicating their potential in medical and pharmacological research (Flefel et al., 2018).

Antimicrobial Evaluation

Some newly synthesized thienopyrimidine derivatives underwent reaction with heteroaromatic o-aminonitrile to form various compounds. These derivatives exhibited pronounced antimicrobial activity, demonstrating the compound's potential for developing new antimicrobial agents (Bhuiyan et al., 2006).

Anti-inflammatory Activity

Research into heterocyclic compounds fused to a thiophene moiety using citrazinic acid as a synthon has led to the synthesis of pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory activity. This work underlines the therapeutic potential of such compounds in treating inflammation-related disorders (Amr et al., 2007).

Antimicrobial Agents Synthesis

Chiral linear and macrocyclic bridged pyridines, synthesized from pyridine-dicarbonyl dichloride, have been explored for their antimicrobial properties. These compounds underscore the role of structural design in enhancing antimicrobial efficacy, providing a pathway for new drug discovery (Al-Salahi et al., 2010).

Corrosion Inhibition

Pyridazine derivatives have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. This research highlights the compound's utility in industrial applications, protecting materials from corrosion through chemical interactions (Mashuga et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2/c20-16-5-2-1-4-15(16)19(26)22-10-3-13-24-18(25)7-6-17(23-24)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAIPQKXUMSPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

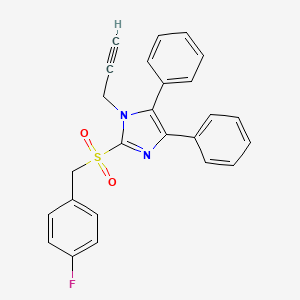

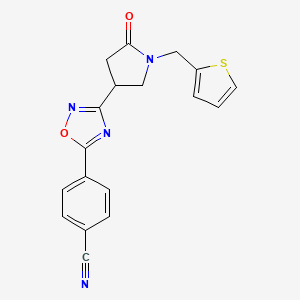

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

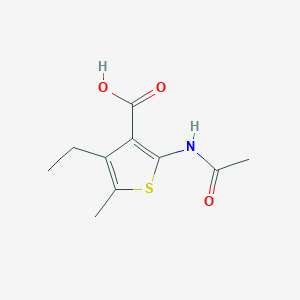

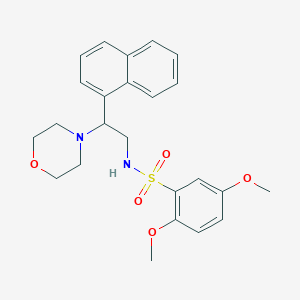

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

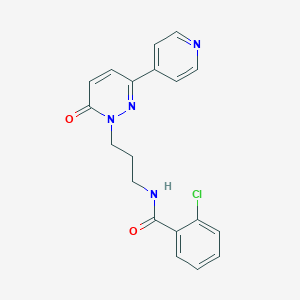

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)